molecular formula C16H19NO3S B3901123 4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzoic acid

4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzoic acid

Cat. No.: B3901123
M. Wt: 305.4 g/mol
InChI Key: BKILIFMEZRXIBM-UHFFFAOYSA-N
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Description

The compound “4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzoic acid” is a derivative of benzoic acid . It has a complex structure with multiple functional groups, including a methoxyethyl group, a thienylmethyl group, an amino group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The obtained compounds were screened for their antibacterial, anticancer, and anti-TB activities .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The molecular formula of a similar compound, “Benzoic acid, 4-[(2-methoxyethyl)amino]-, methyl ester” is C11H15NO3 .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, such as its antibacterial, anticancer, and anti-TB activities . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could be beneficial. Further synthesis and structural modifications could also be explored to enhance its biological activities and reduce potential toxicity.

Properties

IUPAC Name

4-[[2-methoxyethyl(thiophen-2-ylmethyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-20-9-8-17(12-15-3-2-10-21-15)11-13-4-6-14(7-5-13)16(18)19/h2-7,10H,8-9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKILIFMEZRXIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=C(C=C1)C(=O)O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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